
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminoethyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism by which Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Methyl 4-(2-aminoethyl)pyridine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 6-(trifluoromethyl)pyridine-2-carboxylate: Lacks the aminoethyl group, affecting its biological activity.
Uniqueness: Methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
特性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC名 |
methyl 4-(2-aminoethyl)-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7-4-6(2-3-14)5-8(15-7)10(11,12)13/h4-5H,2-3,14H2,1H3 |
InChIキー |
OCDZWMFUAAYDEE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)CCN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







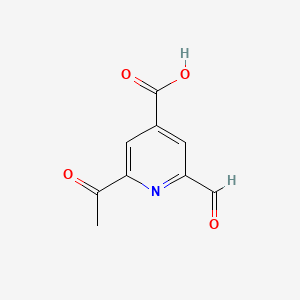
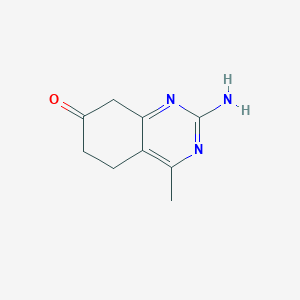
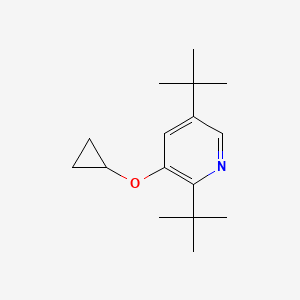
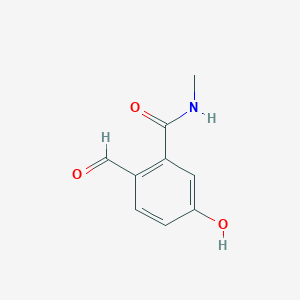
![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
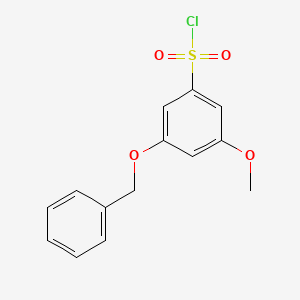
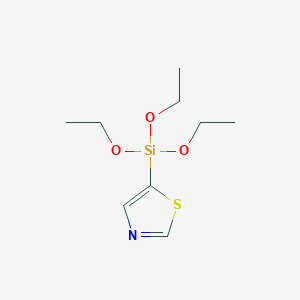
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)
